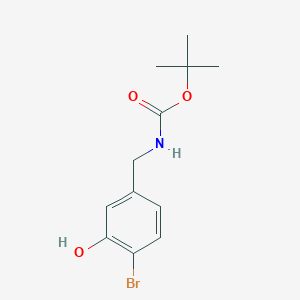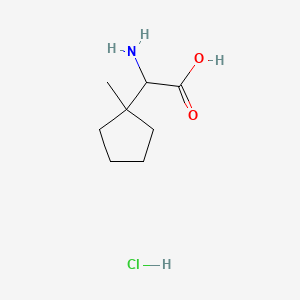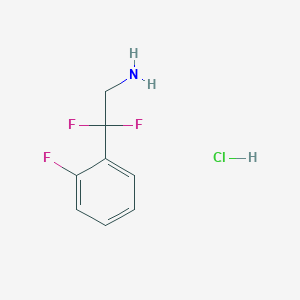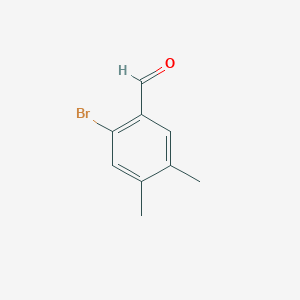
tert-Butyl (4-bromo-3-hydroxybenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of carbamate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-3-hydroxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: De-brominated carbamate.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Chemistry: tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes and receptors .
Medicine: Its structural features make it a valuable candidate for the development of therapeutic agents .
Industry: In the industrial sector, tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The bromine and hydroxyl groups play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
- tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate
- tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate
Comparison:
- tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate has an amino group instead of a bromine atom, which can lead to different reactivity and biological activity.
- tert-butyl N-[(4-hydroxyphenyl)methyl]carbamate lacks the bromine atom, making it less reactive in substitution reactions.
- tert-butyl N-[(4-bromo-3-methoxyphenyl)methyl]carbamate has a methoxy group instead of a hydroxyl group, which can affect its solubility and interaction with molecular targets .
Properties
Molecular Formula |
C12H16BrNO3 |
|---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromo-3-hydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7H2,1-3H3,(H,14,16) |
InChI Key |
CRRHIODJGDCGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)






aminehydrochloride](/img/structure/B13519392.png)
![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)

![[3-Chloro-4-(difluoromethoxy)phenyl]hydrazine](/img/structure/B13519429.png)


